molecular formula C6H5BrFN B3032182 2-Bromo-4-fluoro-5-methylpyridine CAS No. 1211537-29-9

2-Bromo-4-fluoro-5-methylpyridine

Cat. No.: B3032182
CAS No.: 1211537-29-9
M. Wt: 190.01
InChI Key: DXJRTALWSLFSOY-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and methyl substituents at the 2, 4, and 5 positions, respectively

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-fluoro-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes . It plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Mode of Action

this compound interacts with its target, the p38α MAP kinase, through a process known as the Suzuki–Miyaura coupling . This reaction involves the oxidative addition of the compound to the kinase, forming a new bond . The compound can also undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .

Biochemical Pathways

The compound affects the biochemical pathways associated with the p38α MAP kinase . By inhibiting this kinase, it can potentially modulate the release of pro-inflammatory cytokines, impacting diseases like rheumatoid arthritis or psoriasis . It may also play a role in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the p38α MAP kinase . This can lead to a decrease in the release of pro-inflammatory cytokines, potentially alleviating symptoms of cytokine-driven diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is light and moisture sensitive , which can affect its stability and potency. Furthermore, the compound’s action can be influenced by the specific biological environment in which it is administered, including the presence of other molecules and the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-methylpyridine typically involves the bromination of 4-fluoro-5-methylpyridine. One common method includes the reaction of 4-fluoro-5-methylpyridine with bromine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryls: Formed through coupling reactions.

    Amines: Formed through reduction reactions.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-fluoro-5-methylpyridine is unique due to the combination of bromine, fluorine, and methyl substituents, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

IUPAC Name

2-bromo-4-fluoro-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJRTALWSLFSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298828
Record name 2-Bromo-4-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211537-29-9
Record name 2-Bromo-4-fluoro-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211537-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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